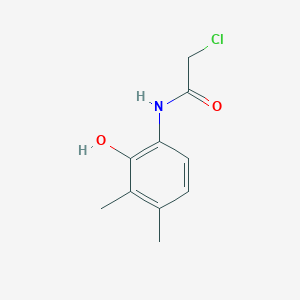
2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide” is a chemical compound with a molecular weight of 213.66 . It is a derivative of acetanilide .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Chloro-N-(2,4-dinitrophenyl)acetamide, has been reported in the literature . The synthesis typically involves the reaction of chloroacetic acid esters with ammonia .科学的研究の応用
Chemical Hydrolysis Studies
Research by Rouchaud et al. (2010) demonstrated the hydrolysis process of a compound structurally related to 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide. This study highlighted the different products formed through base-catalyzed and acid-catalyzed hydrolysis of the compound, providing insights into its chemical behavior and potential applications in synthetic chemistry (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).
Potential in Pesticide Development
Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to this compound, as potential pesticides. Their research provided new diffraction data crucial for understanding the structure and potential applications of these compounds in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
Herbicide Use and Metabolism
Weisshaar and Böger (1989) explored the use of chloroacetamides, including this compound, as herbicides. Their research focused on the inhibition of fatty acid synthesis in green algae, highlighting the potential agricultural applications of these compounds (Weisshaar & Böger, 1989).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, which are structurally related to this compound. This research provides valuable insights into the metabolism and mode of action of these herbicides, which could be relevant for similar compounds (Latli & Casida, 1995).
Crystal Structure and Analgesic Properties
Park et al. (1995) determined the crystal structure of a compound analogous to this compound. This research contributes to understanding the molecular conformation and potential medicinal applications, particularly in analgesic properties (Park, Park, Lee, & Kim, 1995).
特性
IUPAC Name |
2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-4-8(10(14)7(6)2)12-9(13)5-11/h3-4,14H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYRJLGTBDUUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)CCl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)
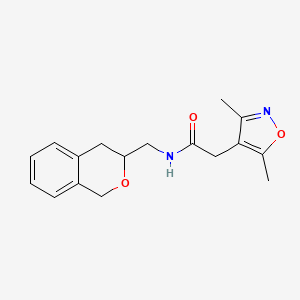
![methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2602958.png)
![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602962.png)
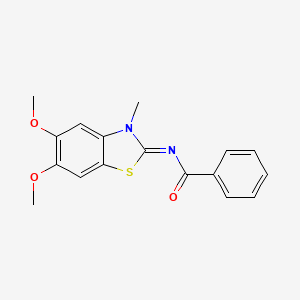

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2602967.png)
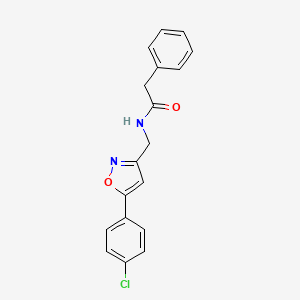

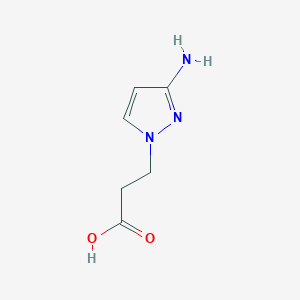

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)